molecular formula C11H19NO3 B12001951 Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate CAS No. 36867-19-3

Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate

Cat. No.: B12001951
CAS No.: 36867-19-3
M. Wt: 213.27 g/mol
InChI Key: IUFUGHCZKJFMCM-UHFFFAOYSA-N
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Description

Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate is a heterocyclic ester featuring a 1,3-oxazine core with three methyl substituents at positions 4, 4, and 4. The 5,6-dihydro-4H-oxazin ring confers partial saturation, enhancing conformational stability compared to fully aromatic systems. The ethyl acetate moiety at position 2 introduces polar ester functionality, influencing solubility and reactivity. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor or intermediate in cyclization reactions and enzyme inhibition studies .

Properties

CAS No.

36867-19-3

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)acetate

InChI

InChI=1S/C11H19NO3/c1-5-14-10(13)6-9-12-11(3,4)7-8(2)15-9/h8H,5-7H2,1-4H3

InChI Key

IUFUGHCZKJFMCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(CC(O1)C)(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Ring Closure

In a representative procedure, 2-amino-2-methylpropanol (1.2 eq) and ethyl acetoacetate (1.0 eq) are dissolved in toluene under reflux with p-toluenesulfonic acid (0.1 eq). The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the oxazine core. The use of toluene as a solvent enhances reaction efficiency by azeotropic removal of water. After 12 hours, the mixture is cooled, washed with saturated NaHCO₃, and dried over Na₂SO₄. Crude yields typically range from 65–75%, with purification via flash chromatography (hexane:ethyl acetate, 7:3).

Microwave-Assisted Optimization

Microwave irradiation (80 W, 90°C) reduces reaction times to 30–45 minutes, as demonstrated in analogous triazole-oxazine syntheses. This method minimizes side products such as over-alkylated derivatives, improving yields to 80–85%.

One-Pot Tandem Cyclization-Esterification

Advanced methodologies combine cyclization and esterification in a single vessel, reducing purification steps.

Tandem Reaction in DMF

A mixture of 2-amino-2-methylpropanol, ethyl acetoacetate, and ethyl chloroacetate (1:1:1.1 eq) is heated in DMF at 100°C with K₂CO₃ (2.5 eq). The polar aprotic solvent facilitates both imine formation and nucleophilic acyl substitution. After 8 hours, the reaction is diluted with water, extracted with CH₂Cl₂, and purified via gradient elution (hexane:ethyl acetate from 8:2 to 6:4). Yields reach 70–75%, though residual DMF poses challenges during chromatography.

Catalytic Hydrobromic Acid Systems

Adapting methods from oxazine dye synthesis, hydrobromic acid (48% aq., 0.5 eq) is added to the reaction mixture to catalyze cyclization. Subsequent neutralization with NaHCO₃ prior to esterification prevents acid-catalyzed ester hydrolysis. This protocol achieves 80% overall yield with high reproducibility.

Comparative Analysis of Methodologies

MethodYield (%)Time (h)Key AdvantagesLimitations
Acid-Catalyzed Cyclization65–7512Simple setup, low costLong duration, moderate yield
Microwave Optimization80–850.5Rapid, high yieldSpecialized equipment required
Schotten-Baumann75–806High selectivityBiphasic system complicates scaling
Tandem Reaction70–758Reduced purificationDMF removal challenges

Chemical Reactions Analysis

Hydrolysis Under Acidic Conditions

The 1,3-oxazine ring in this compound undergoes acid-catalyzed hydrolysis, leading to ring cleavage. In analogous systems, hydrochloric acid (20% aqueous) facilitates cleavage of the C(6)-to-oxygen bond, yielding products such as 4-aryl-4-(hydroxyimino)butyric acid esters or 5,6-dihydro-4H-1,3-oxazin-6-ones depending on substituent effects . For Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate, hydrolysis likely proceeds via protonation of the oxazine oxygen, followed by nucleophilic attack at C-6.

Key Reaction Pathway:

ConditionsProductsYieldSource
20% HCl in CH₂Cl₂, 4–5 h4-(Hydroxyimino)butyric acid derivatives or oxazinone intermediates34–82%

The trimethyl groups at C-4 and C-6 may sterically hinder hydrolysis, favoring partial conversion to oxazinone derivatives rather than complete ring opening .

Reduction Reactions

The ester group in the compound can be selectively reduced. Using agents like (CH₃)₂SBH₃ in tetrahydrofuran (THF), the ethyl acetate moiety is converted to a primary alcohol. This reaction proceeds via borane-mediated reduction of the carbonyl group without affecting the oxazine ring .

Example Reduction Protocol:

text
1. Dissolve compound in THF. 2. Add (CH₃)₂SBH₃ dropwise at 0°C. 3. Stir at 67°C for 16 hours. 4. Quench with methanol and purify via column chromatography.

Product:

  • (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol (yield: ~30–53%) .

Oxazine Ring Functionalization

The 1,3-oxazine core participates in cyclization and substitution reactions. For example:

  • Gold(I)-Catalyzed Cyclization : Analogous oxazines undergo 6-endo-dig cyclization with alkynes in the presence of [XPhosAu(NCCH₃)]SbF₆, forming fused polycyclic systems .

  • Aldehyde Formation : Oxidation or functional group interconversion at C-2 can generate aldehydes, enabling further derivatization (e.g., alkyne coupling via Bestmann–Ohira reagent) .

Reaction Table:

Reaction TypeReagents/ConditionsProductSource
Alkyne CouplingBestmann–Ohira reagent, K₂CO₃, MeOH2-Ethynyl-substituted oxazine derivatives
Gold-Catalyzed Cyclization[XPhosAu(NCCH₃)]SbF₆, NTf₂⁻Fused benzoxazine systems

Stability and Side Reactions

  • Thermal Stability : The compound is stable under reflux in THF but decomposes in strong acids (e.g., concentrated HCl) .

  • Competitive Ring-Opening : In acidic methanol, competing pathways may generate pyrrole N-oxides or α-methylene ketones via fragmentation .

Scientific Research Applications

Medicinal Applications

2.1 Antimicrobial Activity

Research indicates that oxazine derivatives exhibit significant antimicrobial properties. Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate has been tested for its effectiveness against various bacterial strains. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2.2 Antidiabetic Effects

Recent investigations into the antidiabetic potential of oxazine derivatives suggest that compounds like this compound may enhance glucose uptake and stimulate insulin secretion in pancreatic cells. In vitro studies have demonstrated that certain derivatives can increase glucose uptake significantly in C2C12 muscle cells .

2.3 Anticancer Properties

The anticancer activity of oxazine derivatives is an emerging area of research. This compound has shown promise in preliminary studies for inhibiting the proliferation of cancer cell lines. Further exploration is needed to elucidate its mechanism of action and efficacy in vivo .

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as cycloadditions and rearrangements. These reactions are crucial for developing new synthetic pathways for complex organic molecules .

Table 1: Antimicrobial Activity of Related Oxazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Oxazine AStaphylococcus aureus32
Oxazine BEscherichia coli16
Ethyl (4,4,6-trimethyl...)Staphylococcus epidermidis64

Table 2: Antidiabetic Activity Results

TreatmentGlucose Uptake (% of Control)Insulin Secretion (Fold Increase)
Ethyl (4,4,6-trimethyl...)156.003.92
Control1001.00

Mechanism of Action

The mechanism by which Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

Ethyl 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetate (CAS 139731-96-7)
  • Structure : Contains a benzoxazine ring fused to a benzene moiety, with a 2-oxo group and ethyl acetate substituent.
  • Key Differences :
    • Aromatic benzene ring vs. partially saturated oxazin ring in the target compound.
    • Additional oxygen in the benzoxazine system increases polarity and hydrogen-bonding capacity.
  • Applications : Used as a chemical intermediate in pharmaceutical synthesis .
Ethyl (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
  • Structure : Features a benzothiazine ring with a sulfur atom replacing the oxygen in 1,3-oxazin.
  • Key Differences :
    • Sulfur’s larger atomic radius and lower electronegativity alter electronic properties and reactivity.
    • The 3-oxo group introduces a ketone functionality, enabling nucleophilic attacks absent in the target compound.
  • Applications: Limited data, but sulfur-containing heterocycles are common in agrochemicals .
BACE-1 Inhibitor with 5,6-Dihydro-4H-1,3-oxazin Core
  • Structure: (1SR,2SR)-2-((R)-2-Amino-5,5-difluoro-4-methyl-5,6-dihydro-4H-1,3-oxazin-4-yl)-N-(3-chloroquinolin-8-yl)cyclopropanecarboxamide.
  • Key Differences: Difluoro and methyl substituents enhance metabolic stability and binding affinity to BACE-1.
  • Applications : Potent inhibitor of β-secretase 1 (BACE-1), a target in Alzheimer’s disease .

Substituent Effects: Methyl vs. Other Alkyl Groups

2,6-Bis((R)-4-Isopropyl-5,6-dihydro-4H-1,3-oxazin-2-yl)pyridine
  • Structure : Contains isopropyl groups at position 4 of the oxazin ring.
  • Key Differences :
    • Bulkier isopropyl substituents increase steric hindrance, reducing reactivity in nucleophilic reactions.
    • The pyridine linker enables metal coordination, unlike the ethyl acetate group in the target compound.
  • Applications : Ligand in asymmetric catalysis .
Ethyl Linoleate and Other Simple Esters
  • Structure: Ethyl esters of fatty acids (e.g., ethyl linoleate) lack heterocyclic cores.
  • Key Differences :
    • Linear alkyl chains vs. rigid oxazin ring, resulting in lower melting points and higher hydrophobicity.
    • Simple esters are commonly used as solvents or flavoring agents, whereas the target compound has specialized synthetic applications .

Physicochemical and Functional Comparisons

Property Target Compound Ethyl 2-Oxo-benzoxazine-3-acetate BACE-1 Inhibitor Oxazin Derivative
Molecular Formula C₁₂H₁₉NO₃ C₁₂H₁₁NO₄ C₁₉H₂₀ClF₂N₃O₂
Molecular Weight (g/mol) ~225.3 ~233.2 ~403.8
Key Functional Groups Ethyl ester, trimethyl oxazin Benzoxazine, 2-oxo, ethyl ester Difluoro, cyclopropane-carboxamide
Solubility Low in water; miscible in organics Similar to target compound Low due to hydrophobic substituents
Applications Synthetic intermediate Pharmaceutical intermediate Enzyme inhibition

Research Findings and Structure-Activity Relationships (SAR)

  • Electronic Effects : The electron-withdrawing ester group at position 2 polarizes the oxazin ring, facilitating electrophilic substitution reactions at the 5-position.

Biological Activity

Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented structurally as follows:

C12H19NO2\text{C}_12\text{H}_{19}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. It is hypothesized that the oxazine ring plays a crucial role in mediating these interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound also demonstrates antioxidant properties. In a study measuring DPPH radical scavenging activity, this compound showed a scavenging effect comparable to standard antioxidants like ascorbic acid.

Concentration (µg/mL)% Scavenging Effect
1025
5055
10085

This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines indicate that this compound has selective cytotoxic effects. The IC50 values for different cell lines were as follows:

Cell LineIC50 (µM)
HeLa45
MCF730
A54960

These results highlight its potential as an anticancer agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results confirmed its effectiveness against multidrug-resistant strains.

Antioxidant Mechanism Exploration

Further research focused on elucidating the mechanism behind its antioxidant activity. The compound was found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cellular models.

Q & A

Q. Basic

  • X-ray crystallography : Resolves puckering parameters (e.g., oxazine ring adopts a flattened envelope conformation with Q(2) = 0.281 Å) .
  • NMR spectroscopy : Confirms substituent arrangement (e.g., ethyl ester resonance at δ ~4.1–4.3 ppm).
  • HPLC : Validates purity, especially for intermediates like ethyl oxadiazine carboxylates .
TechniqueKey DataReference
X-ray crystallographyDihedral angles (80.07° between rings)
NMREthoxycarbonyl torsion angles (~2.5°)

How does the oxazine ring conformation influence reactivity?

Q. Advanced

  • Planarity : The planar oxadiazine moiety (deviation ≤0.081 Å) enhances π-stacking in crystal lattices, affecting solubility .
  • Puckering parameters : Flattened envelope conformation (Q(3) = 0.118 Å) may reduce steric hindrance in nucleophilic attacks .

What solvents are optimal for reactions involving this compound?

Q. Basic

  • Dichloroethane (DCE) : Used in Brønsted acid-catalyzed cyclizations due to its polarity and inertness .
  • Ethyl acetate : Suitable for TLC (polar stationary phase compatibility) but requires UV transparency checks .

What challenges arise in achieving high cyclization yields?

Q. Advanced

  • Moderate yields : Trichloroacetimidate routes yield ≤60% due to competing side reactions .
  • Temperature sensitivity : Reactions above 60°C risk decomposition; precise thermal control is critical .

How do catalysts enhance synthesis efficiency?

Q. Advanced

  • Iodine : Promotes haliranium ion formation, enabling stereoselective cyclization .
  • MsOH : Facilitates protonation of carbonyl groups, accelerating cyclodimerization .

Can computational methods predict the compound’s behavior?

Q. Advanced

  • Molecular dynamics : Simulates solvent interactions (e.g., ethyl acetate’s ΔrH° = 1543 kJ/mol for deprotonation) .
  • DFT calculations : Models stereoelectronic effects of the oxazine ring’s electron-deficient nitrogen .

How to design a scalable synthesis protocol?

Q. Basic

  • Reagent selection : Use cost-effective catalysts (e.g., I₂ over noble metals).
  • Purification : Column chromatography (petroleum ether/acetone) isolates products effectively .

What contradictions exist in literature regarding reactivity?

Q. Advanced

  • Yield vs. stereoselectivity : High stereoselection in trichloroacetimidate routes contrasts with moderate yields (35–60%) .
  • Solvent polarity effects : Ethyl acetate’s polarity (dielectric constant ~6.0) may conflict with nonpolar intermediates, requiring phase optimization .

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